

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one synonyms and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Cat. No.:	B1395535

[Get Quote](#)

An In-depth Technical Guide to **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**, a heterocyclic compound of significant interest in pharmaceutical and chemical research. We will delve into its precise chemical identity, including an exhaustive list of synonyms and nomenclature, its key physicochemical properties, and established synthetic methodologies. The guide further explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating more complex molecules. Finally, we examine its current and potential applications, particularly in drug development, based on its observed biological activities such as antimicrobial and antioxidant properties. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, authoritative resource on this valuable chemical entity.

Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is the foundation of all scientific research. **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** is a pyridinone derivative, a class of heterocyclic compounds known for their diverse biological activities.^[1] Its structure features a central pyridine ring with chloro, hydroxyl, and methyl substituents, which impart specific reactivity and physical characteristics.^{[1][2]}

The compound is most commonly identified by its CAS Registry Number, 89379-84-0.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#) However, due to tautomerism and different naming conventions, it is known by several synonyms. The keto-enol tautomerism of the pyridinone ring can lead to names like "2-chloro-4,6-dihydroxy-3-methylpyridine". For clarity and consistency, this guide will primarily use the IUPAC-preferred name.

A summary of its key identifiers is presented below.

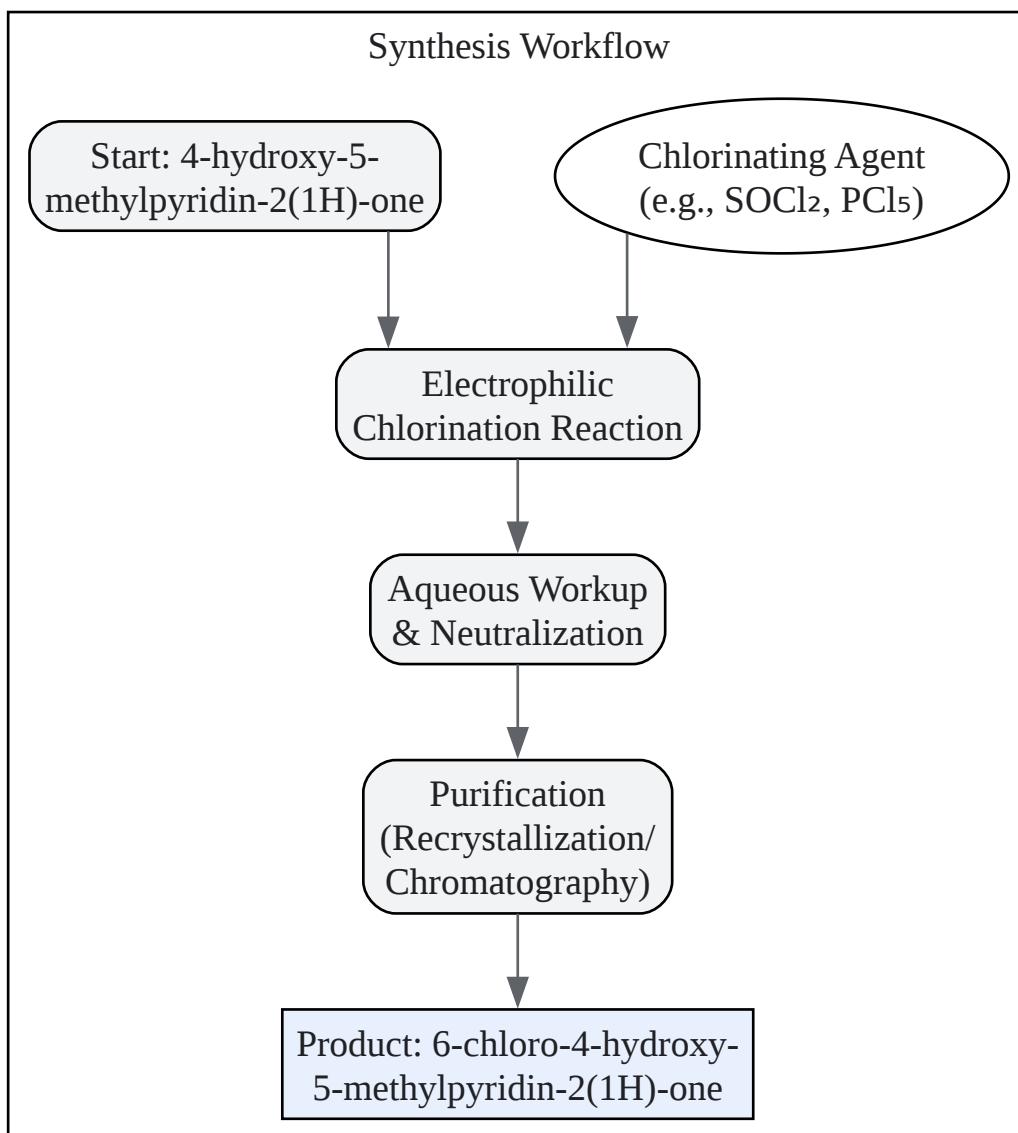
Identifier Type	Value
IUPAC Name	6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one [1]
CAS Registry Number	89379-84-0 [1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₆ CINO ₂ [1] [2] [3] [5]
Molecular Weight	159.57 g/mol [1] [2] [3] [5]
Common Synonyms	6-chloro-4-hydroxy-5-methyl-2-pyridone [2] , 2-chloro-4,6-dihydroxy-3-methylpyridine [2] [5] [6] , QC-193 [5] [6]
InChI	InChI=1S/C6H6CINO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10) [1]
InChIKey	QUBIGHOVXYVMCY-UHFFFAOYSA-N [1] [5]
Canonical SMILES	CC1=C(NC(=O)C=C1O)Cl [1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** is a robust molecule with high thermal stability, as indicated by its high boiling and flash points.[\[2\]](#) This stability is advantageous for synthetic procedures that may require elevated temperatures.[\[2\]](#)

Property	Value
Density	1.481 g/cm ³ [2]
Boiling Point	500.114 °C at 760 mmHg [2]
Flash Point	256.26 °C [2]
Appearance	Solid (inferred from high boiling point and commercial availability)

The molecule's structure, containing both polar (hydroxyl, carbonyl) and non-polar (methyl, chlorinated ring) features, influences its solubility and reactivity in diverse chemical environments.[\[2\]](#) The methyl group, for instance, can enhance lipophilicity, a critical parameter in drug design for improving bioavailability.[\[2\]](#)


Synthesis and Manufacturing

The utility of a chemical intermediate is largely dependent on its accessibility through efficient and scalable synthetic routes. Several methods have been developed for synthesizing **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**.[\[1\]](#) The choice of method often depends on the availability of starting materials, desired purity, and scale of production.

Common Synthetic Strategies Include:

- Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[\[1\]](#)
- Substitution Reactions: Modifying a pre-existing pyridinone core. A common approach is the direct chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one.[\[1\]](#)
- One-Pot Syntheses: Modern approaches that combine multiple steps into a single reaction vessel to improve efficiency and yield.[\[1\]](#)

The diagram below illustrates a common workflow for synthesizing the title compound via electrophilic substitution.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one

This protocol describes a representative method for the synthesis of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**. The causality behind this choice is the direct and often high-yielding nature of electrophilic chlorination on an activated pyridinone ring.

Materials:

- 4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq)
- Thionyl chloride (SOCl_2) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

- **Setup:** Under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxy-5-methylpyridin-2(1H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.
- **Reagent Addition:** Add thionyl chloride dropwise to the cooled suspension via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side-product formation.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and the HCl byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

- Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

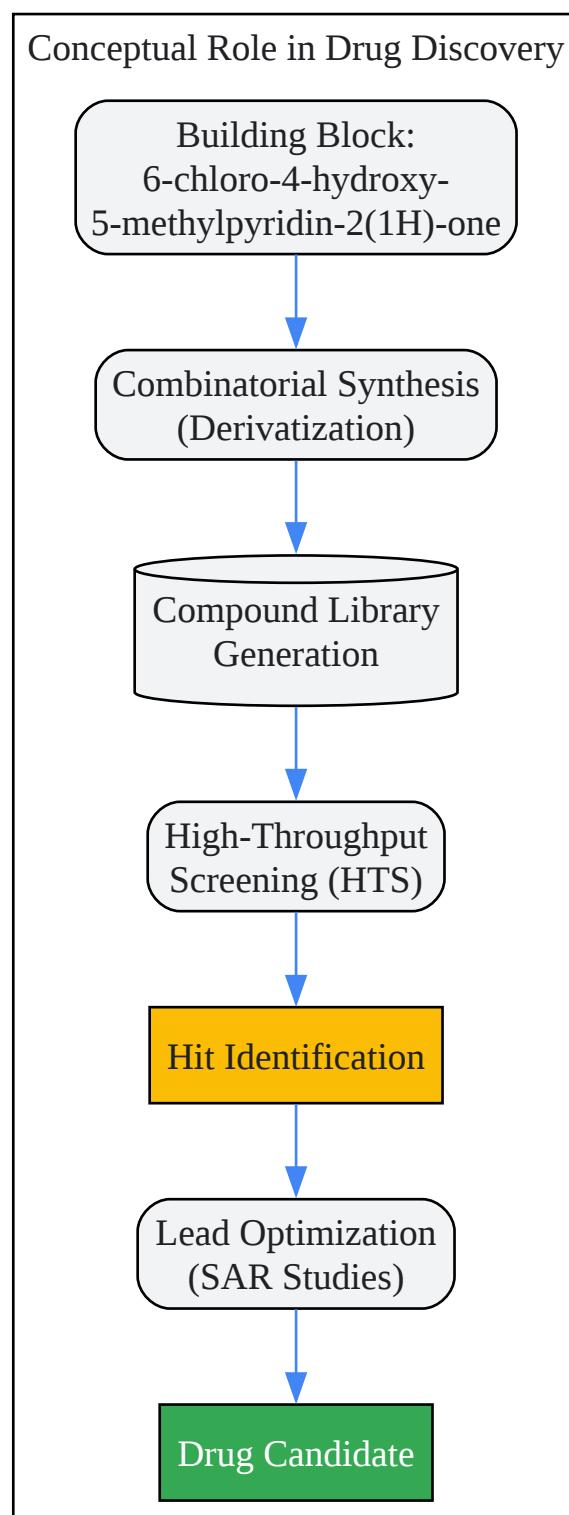
Chemical Reactivity and Applications

The value of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** lies in its identity as a versatile chemical intermediate.^[1] Its functional groups provide multiple handles for further chemical modification, making it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.^{[1][2]}

Caption: Key reactive sites and potential derivatization pathways.

- Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based functional groups.^[1] This is a cornerstone reaction for building molecular diversity in drug discovery campaigns.
- Condensation/Etherification: The hydroxyl group at C4 can undergo condensation reactions or be converted into an ether, providing another avenue for structural modification.^[1]
- Carbonyl Chemistry: The carbonyl group can be reduced to an alcohol, further expanding the range of possible derivatives.^[1]

This inherent reactivity makes the compound a valuable precursor for active pharmaceutical ingredients (APIs), as well as a candidate for developing agrochemicals and specialty materials.^[2]


Role in Drug Discovery and Biological Activity

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[7] Consequently, **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** is of significant interest as a starting point for new therapeutic agents.

Preliminary research has indicated that the compound itself possesses several promising biological activities:

- Antimicrobial Properties: It has shown activity against various bacterial strains.[1]
- Antioxidant Activity: Studies suggest it can function as a free-radical scavenger, which may help protect cells from oxidative stress.[1]
- Enzyme Inhibition: Early research indicates potential inhibitory effects on certain enzymes linked to disease processes, though specific targets require further elucidation.[1]

These intrinsic properties, combined with its versatility as a chemical building block, position it as a valuable tool in modern drug discovery pipelines.

[Click to download full resolution via product page](#)

Caption: Role as a building block in a typical drug discovery pipeline.

Conclusion

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is more than just a chemical compound; it is a versatile tool for innovation in chemistry and pharmacology. Its well-defined nomenclature, stable physicochemical properties, and accessible synthetic routes make it a practical and valuable intermediate. The reactivity of its multiple functional groups provides a robust platform for generating diverse molecular libraries for drug discovery and materials science. As research continues to uncover the full potential of its biological activities and those of its derivatives, **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** is poised to remain a compound of high interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one | 89379-84-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. 89379-84-0|6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. 6-Chloro-2,4-dihydroxy-5-methyl-pyridine-Molbase [molbase.com]
- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- To cite this document: BenchChem. [6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one synonyms and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395535#6-chloro-4-hydroxy-5-methylpyridin-2-1h-one-synonyms-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com